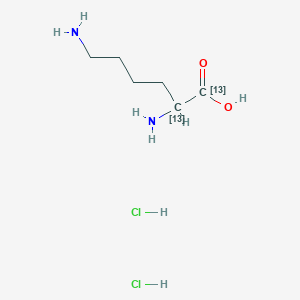

DL-Lysine-1,2-13C2 dihydrochloride

概要

説明

DL-Lysine-1,2-13C2 dihydrochloride is a stable isotope-labeled compound of lysine, an essential amino acid. This compound is specifically labeled with carbon-13 isotopes at the first and second carbon positions. The molecular formula is H2N(CH2)413CH(NH2)13CO2H·2HCl, and it has a molecular weight of 221.09 g/mol . The compound is primarily used in scientific research, particularly in studies involving metabolic pathways and protein synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of DL-Lysine-1,2-13C2 dihydrochloride typically involves synthetic chemical methods. The process begins with a compound labeled with a carbon-13 isotope as the starting material. Through a series of reaction steps, the carbon-13 isotope is introduced into the molecular structure of lysine . The final product is obtained by reacting the labeled lysine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified and crystallized to obtain the final compound with high isotopic enrichment.

化学反応の分析

Types of Reactions: DL-Lysine-1,2-13C2 dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of acylated or alkylated lysine derivatives.

科学的研究の応用

Chemistry

DL-Lysine-1,2-13C2 dihydrochloride is extensively used as a tracer in nuclear magnetic resonance (NMR) spectroscopy. Its carbon-13 isotopes allow researchers to study molecular structures and reaction mechanisms in detail. This application is crucial for understanding complex chemical reactions and molecular interactions.

Biology

In biological research, this compound serves as a tracer in metabolic studies. It enables scientists to trace the incorporation of lysine into proteins and other biomolecules, providing insights into enzyme mechanisms and substrate interactions. For example, studies have demonstrated how mutations affecting lysine residues can significantly influence enzyme activity.

Medicine

This compound has potential applications in understanding lysine metabolism related to various diseases. Research indicates that accelerated lysine metabolism may have protective effects against kidney damage in hypertensive conditions by enhancing metabolic pathways that mitigate oxidative stress and inflammation .

Industry

In industrial settings, this compound is utilized in the production of labeled compounds for quality control and process optimization. Its stable isotope labeling enhances the accuracy of analytical techniques used in various manufacturing processes.

Case Study 1: Hypertensive Models

In a rat model of hypertension, dietary supplementation with lysine led to significant changes in metabolite profiles, indicating enhanced clearance and utilization of lysine. This study highlighted the kidney's role in managing lysine metabolites and suggested potential therapeutic implications for hypertensive kidney disease.

Case Study 2: Cell and Tissue Metabolism

A study focused on the effects of lysine restriction on toxic catabolites in mice provided insights into how manipulating lysine levels could normalize aberrant metabolic pathways associated with certain diseases. This research emphasizes lysine's role not only as a building block for proteins but also as a regulator of metabolic health.

Properties Overview

| Property | Details |

|---|---|

| IUPAC Name | 2,6-diamino(1,2-13C2)hexanoic acid; dihydrochloride |

| InChI | InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H... |

| InChI Key | JBBURJFZIMRPCZ-IPZVDCBLSA-N |

| Canonical SMILES | C(CCN)CC(C(=O)O)N.Cl.Cl |

| Isomeric SMILES | C(CCN)C13CHN.Cl.Cl |

作用機序

The mechanism of action of DL-Lysine-1,2-13C2 dihydrochloride involves its incorporation into proteins and other biomolecules during metabolic processes. The carbon-13 isotopes serve as tracers, allowing researchers to track the metabolic pathways and interactions of lysine within the body. This helps in understanding the molecular targets and pathways involved in lysine metabolism and its effects on cellular functions.

類似化合物との比較

- DL-Lysine-2-13C dihydrochloride

- DL-Lysine-6-13C-ε-15N dihydrochloride

- L-Lysine-13C6 hydrochloride

- L-Lysine-15N2 hydrochloride

Comparison: DL-Lysine-1,2-13C2 dihydrochloride is unique due to the specific labeling of carbon-13 isotopes at the first and second carbon positions. This specific labeling allows for detailed studies of metabolic pathways and protein synthesis, providing insights that other labeled compounds may not offer. The high isotopic purity and stability of this compound make it particularly valuable in research applications .

生物活性

DL-Lysine-1,2-13C2 dihydrochloride is a stable isotope-labeled form of lysine, an essential amino acid crucial for various biological functions. This compound is particularly valuable in metabolic studies due to its ability to serve as a tracer in nuclear magnetic resonance (NMR) spectroscopy and other metabolic investigations. The following sections detail its biological activity, mechanisms of action, and research findings.

- Molecular Formula : H2N(CH2)4CH(NH2)CO2H·2HCl

- Molecular Weight : 221.09 g/mol

- Isotope Labeling : Carbon-13 isotopes are incorporated at the first and second carbon positions, enhancing its utility in tracing metabolic pathways.

This compound participates in various metabolic processes:

- Incorporation into Proteins : As an amino acid, lysine is incorporated into proteins during translation, where the carbon-13 isotopes allow researchers to track its incorporation and subsequent metabolism.

- Metabolic Pathways : The compound influences several metabolic pathways, including those related to energy production and nitrogen metabolism. Its isotopic labeling helps in understanding the dynamics of lysine metabolism under different physiological conditions.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Kidney Protection : A study indicated that accelerated lysine metabolism could convey protective effects against kidney damage in hypertensive conditions by enhancing lysine's role in metabolic pathways that mitigate oxidative stress and inflammation .

- Metabolic Tracing : In vivo studies using isotope-labeled lysine have shown that it can be effectively traced through various organs, revealing its rapid incorporation into metabolites and slower integration into proteins . This distinction is critical for understanding how lysine influences cellular functions across different tissues.

Case Studies and Experimental Evidence

- Hypertensive Models : In a rat model of hypertension, researchers observed that dietary supplementation with lysine led to significant changes in metabolite profiles, indicating enhanced clearance and utilization of lysine . The study highlighted the kidney's role in managing lysine metabolites and suggested potential therapeutic implications for hypertensive kidney disease.

- Cell and Tissue Metabolism : Another study focused on the effects of lysine restriction on toxic catabolites in mice, providing insights into how manipulating lysine levels could normalize aberrant metabolic pathways associated with certain diseases . This research emphasizes the importance of lysine not only as a building block for proteins but also as a regulator of metabolic health.

Data Tables

特性

IUPAC Name |

2,6-diamino(1,2-13C2)hexanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1,6+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBURJFZIMRPCZ-IPZVDCBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[13CH]([13C](=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583875 | |

| Record name | (1,2-~13~C_2_)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286437-16-9 | |

| Record name | (1,2-~13~C_2_)Lysine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。